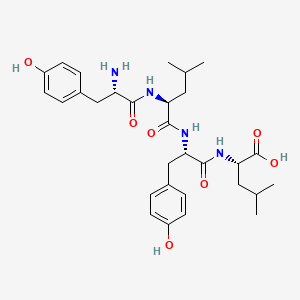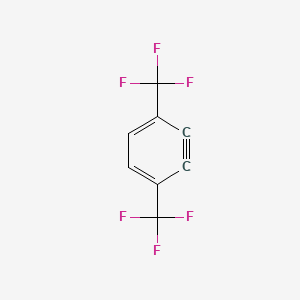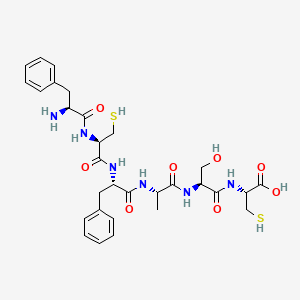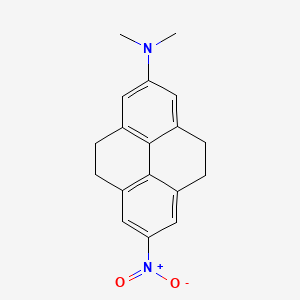![molecular formula C10H13NO4 B14192398 3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one CAS No. 835632-92-3](/img/structure/B14192398.png)
3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[321]octan-2-yl]-1,3-oxazolidin-2-one is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one typically involves the use of enantioselective construction techniques. One common method involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure.
Tropane alkaloids: Compounds with a bicyclic structure that exhibit various biological activities.
Uniqueness
3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone moiety and the presence of an oxo group in the bicyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
835632-92-3 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
3-[(1R,2S,5S)-3-oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H13NO4/c12-7-5-6-1-2-8(15-6)9(7)11-3-4-14-10(11)13/h6,8-9H,1-5H2/t6-,8+,9+/m0/s1 |
InChI-Schlüssel |
HNIKSFKTWAEBCJ-NBEYISGCSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C(=O)C[C@H]1O2)N3CCOC3=O |
Kanonische SMILES |
C1CC2C(C(=O)CC1O2)N3CCOC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)




![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)

![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
